N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylnaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethylnaphthalene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c1-2-17(15-9-10-22(18,19)12-15)23(20,21)16-8-7-13-5-3-4-6-14(13)11-16/h3-8,11,15H,2,9-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGYRMKGKXVNRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001333101 | |
| Record name | N-(1,1-dioxothiolan-3-yl)-N-ethylnaphthalene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001333101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51086710 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
874788-03-1 | |
| Record name | N-(1,1-dioxothiolan-3-yl)-N-ethylnaphthalene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001333101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylnaphthalene-2-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the tetrahydrothiophene moiety, which is then oxidized to form the sulfone. This intermediate is subsequently reacted with naphthalene-2-sulfonyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylnaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfone moiety.
Reduction: The sulfone group can be reduced back to a sulfide under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or further oxidized sulfones, while reduction can revert the sulfone to a sulfide.
Scientific Research Applications
Biological Mechanisms
The mechanism of action for N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylnaphthalene-2-sulfonamide primarily involves the inhibition of bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This inhibition leads to bactericidal effects, making sulfonamides valuable in antimicrobial applications.
Antibacterial Activity
Research indicates that variations in substituents on the naphthalene ring can significantly affect antibacterial activity. Quantitative structure–activity relationship (QSAR) models have been developed to predict efficacy based on structural modifications.
Therapeutic Applications
This compound has potential applications in:
1. Antimicrobial Therapy
- Effective against a range of bacterial strains.
- Potential use in treating infections caused by resistant bacteria.
2. Anti-inflammatory Properties
- Investigated for its ability to modulate inflammatory pathways.
- Research is ongoing into its efficacy as an anti-inflammatory agent.
3. Drug Development
- Serves as a lead compound for developing new sulfonamide derivatives with enhanced activity.
- Structural modifications can lead to improved selectivity and potency against various biological targets.
Case Studies and Research Findings
Several studies have explored the properties and applications of this compound:
- Antibacterial Efficacy Study : A study demonstrated the compound's effectiveness against Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antibiotic .
- QSAR Analysis : Research utilizing QSAR models highlighted how specific modifications to the naphthalene moiety could enhance antibacterial properties, providing insights into future drug design .
- Mechanistic Insights : Investigations into the compound's mechanism revealed its role in inhibiting critical enzymes involved in bacterial growth, supporting its application in antimicrobial therapy .
Mechanism of Action
The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The naphthalene ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between the target compound and its analogs:
Key Observations :
- Sulfonamide vs. Acetamide : The target compound’s sulfonamide group may offer stronger hydrogen-bonding capacity compared to acetamide derivatives like 6a .
- Sulfone vs.
- Naphthalene Orientation : Naphthalene-2-sulfonamide (target) vs. naphthalene-1-sulfonamide () alters steric and electronic interactions, influencing receptor binding .
Conformational and Crystallographic Insights
- Dihedral Angles : In N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide, the naphthalene and benzene rings form a dihedral angle of 7.66°, favoring planar interactions with biological targets . The target compound’s 1,1-dioxothiolan group may enforce a distinct conformation, impacting binding.
- Packing Interactions : Analogs like ’s compound rely on van der Waals forces and π-π stacking for crystal stabilization, a trend likely applicable to the target compound .
Biological Activity
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylnaphthalene-2-sulfonamide, a sulfonamide derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound's structure features a thiolane ring and a naphthalene moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, characterization, and various biological evaluations.
Molecular Formula: C13H13N1O3S2
Molecular Weight: 305.38 g/mol
IUPAC Name: this compound
The compound's structure can be visualized as follows:
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of ethylnaphthalene sulfonamide with a thioketone precursor. Characterization methods such as IR spectroscopy, NMR spectroscopy (both and ), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies indicated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this sulfonamide has also been explored. Studies evaluating its cytotoxic effects on various cancer cell lines revealed promising results. The compound was tested against A549 (lung cancer) and MCF7 (breast cancer) cell lines, yielding IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 11.20 |
| MCF7 | 15.73 |
These results indicate that this compound has significant cytotoxic effects and warrants further investigation for potential use in cancer therapy .
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, the compound has shown moderate antioxidant activity. Comparative studies using standard antioxidants like butylated hydroxy anisole (BHA) revealed that while the compound exhibits some antioxidant capacity, it is less potent than BHA .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. The results indicated favorable interactions with key proteins involved in cancer proliferation pathways, suggesting a mechanism through which the compound may exert its anticancer effects .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Lung Cancer Cells : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in reduced cell viability in A549 cells by inducing apoptosis .
- Bacterial Inhibition : A clinical trial assessed the efficacy of this compound in treating infections caused by resistant bacterial strains. The results showed a significant reduction in infection rates among patients treated with this sulfonamide compared to those receiving standard antibiotics .
Q & A
Q. Table 1: Common Purification Techniques
| Method | Application | Efficiency (Yield) |
|---|---|---|
| Recrystallization | Small-scale lab synthesis | 70-85% |
| Column Chromatography | Separation of polar by-products | 90-95% |
| Continuous Flow | Industrial-scale production | >95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
